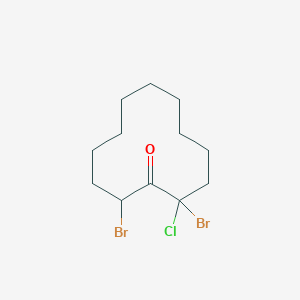
2,12-Dibromo-2-chlorocyclododecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,12-Dibromo-2-chlorocyclododecan-1-one is an organic compound with the molecular formula C12H19Br2ClO It is a cycloalkane derivative, specifically a cyclododecanone, with bromine and chlorine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Dibromo-2-chlorocyclododecan-1-one typically involves the bromination and chlorination of cyclododecanone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective addition of bromine and chlorine atoms at the desired positions on the cyclododecanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,12-Dibromo-2-chlorocyclododecan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclododecanone or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclododecanones, while reduction and oxidation reactions produce different reduced or oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,12-Dibromo-2-chlorocyclododecan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,12-Dibromo-2-chlorocyclododecan-1-one involves its interaction with molecular targets through its bromine and chlorine substituents. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which can activate the cyclododecanone ring towards nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromocyclopentane: A smaller cycloalkane with similar bromine substituents.
1,2-Dibromocyclohexane: Another cycloalkane with bromine substituents, but with a six-membered ring.
2,12-Dichlorocyclododecan-1-one: A closely related compound with chlorine substituents instead of bromine.
Uniqueness
2,12-Dibromo-2-chlorocyclododecan-1-one is unique due to the presence of both bromine and chlorine atoms on a twelve-membered cycloalkane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
79265-58-0 |
|---|---|
Molekularformel |
C12H19Br2ClO |
Molekulargewicht |
374.54 g/mol |
IUPAC-Name |
2,12-dibromo-2-chlorocyclododecan-1-one |
InChI |
InChI=1S/C12H19Br2ClO/c13-10-8-6-4-2-1-3-5-7-9-12(14,15)11(10)16/h10H,1-9H2 |
InChI-Schlüssel |
XCVMFQCXQPHRQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC(C(=O)C(CCCC1)(Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


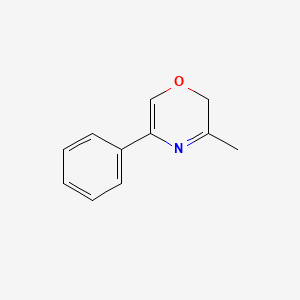



![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)
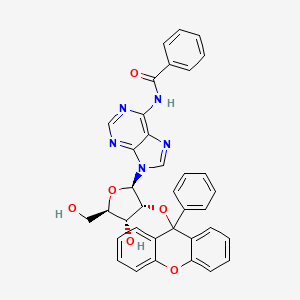
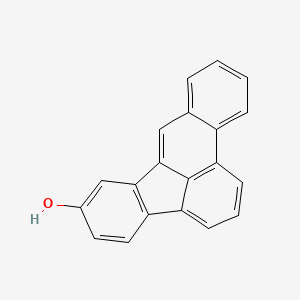

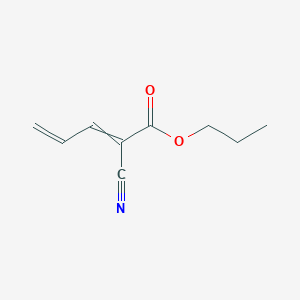
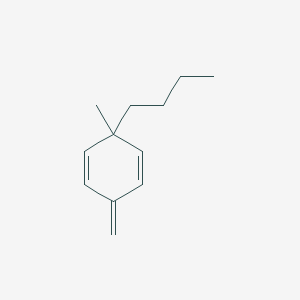
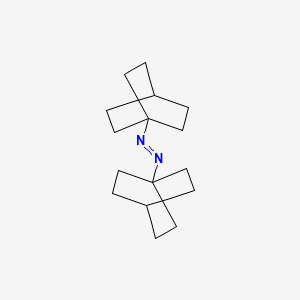
![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)
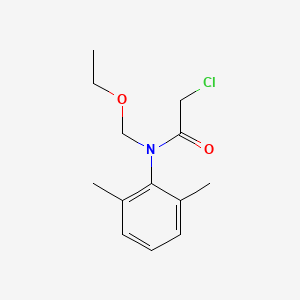
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
